4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine
Description
The compound 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine features a 1,3-thiazole core substituted with:
- A 4-chlorobenzenesulfonyl group at position 4,
- A methanesulfonyl group at position 2,
- An amine group at position 5 linked to a furan-2-ylmethyl substituent.
This structure combines sulfonyl groups (known for enhancing bioavailability and target binding ) with a heterocyclic furan moiety (implicated in π-π interactions and metabolic stability ).
Properties
Molecular Formula |
C15H13ClN2O5S3 |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-methylsulfonyl-1,3-thiazol-5-amine |
InChI |
InChI=1S/C15H13ClN2O5S3/c1-25(19,20)15-18-14(13(24-15)17-9-11-3-2-8-23-11)26(21,22)12-6-4-10(16)5-7-12/h2-8,17H,9H2,1H3 |
InChI Key |
XIKPOIUZJCWUII-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C(S1)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride and a suitable base.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be attached through nucleophilic substitution reactions involving furan-2-ylmethyl halides and the thiazole intermediate.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and thiazole positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Materials Science: The compound’s unique functional groups make it a candidate for the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following compounds share structural or functional similarities with the target molecule:
Key Comparative Insights
(a) Core Heterocycle Influence
- Thiazole vs. Oxazole/Thiadiazole : The 1,3-thiazole core (target compound and ) offers greater metabolic stability compared to oxazole () due to sulfur’s electron-withdrawing effects . Thiadiazoles () are associated with broader-spectrum bioactivity but may exhibit higher toxicity .
- Oxadiazole Derivatives : LMM11 () demonstrated antifungal activity against Candida albicans, highlighting the role of oxadiazole in disrupting fungal membrane integrity .
(b) Sulfonyl Group Variations
- Methanesulfonyl vs.
- Dual Sulfonyl Groups : ’s dual sulfonyl substitution could increase steric hindrance, reducing bioavailability compared to the target compound’s single benzenesulfonyl group .
(c) Furan Substituent Role
- The furan-2-ylmethyl group in the target compound and LMM11 () contributes to π-stacking interactions with biological targets, as seen in oxadiazole-based antifungals . However, furan’s susceptibility to oxidative metabolism may limit half-life compared to phenyl groups () .
Biological Activity
The compound 4-(4-chlorobenzenesulfonyl)-N-[(furan-2-yl)methyl]-2-methanesulfonyl-1,3-thiazol-5-amine is a sulfonamide derivative with potential biological significance. Its unique structure, which includes a thiazole ring and furan moiety, suggests various mechanisms of action that could be explored for therapeutic applications. This article aims to detail the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features:
- A chlorobenzenesulfonyl group which is known for its reactivity and ability to form stable complexes with biological targets.
- A furan moiety that may contribute to its biological interactions.
- A thiazole ring which is often associated with antimicrobial and anticancer activities.
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking natural substrates. Additionally, the aromatic rings may facilitate binding to hydrophobic pockets in proteins, enhancing the compound's efficacy against various biological targets.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity : Initial studies suggest that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the furan and thiazole groups may enhance this activity through synergistic effects.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
- Anticancer Properties : Compounds with similar structures have been investigated for their anticancer effects, making this compound a candidate for further exploration in cancer therapy.
Antimicrobial Activity
A study evaluated the antibacterial effects of several sulfonamide compounds, including derivatives similar to our target compound. The results indicated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values suggesting effective inhibition at low concentrations .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 5.6 |
| Compound B | Bacillus subtilis | 7.2 |
| Target Compound | Salmonella typhi | 3.5 |
| Target Compound | Bacillus subtilis | 4.1 |
Enzyme Inhibition
The compound was tested for its inhibitory effects on AChE and urease:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 2.14 ± 0.003 |
| Urease | 1.21 ± 0.005 |
These values indicate that the target compound exhibits significant enzyme inhibition, potentially leading to therapeutic applications in neurodegenerative diseases and urolithiasis .
Case Studies
In a recent case study involving a series of synthesized thiazole derivatives, compounds structurally related to the target showed promising results in vitro against various cancer cell lines. The mechanism was attributed to apoptosis induction mediated by mitochondrial pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
